molecular formula C15H13N3OS B2410826 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone CAS No. 941001-89-4

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone

Cat. No.: B2410826
CAS No.: 941001-89-4
M. Wt: 283.35
InChI Key: IRVYFEUXTMWJGI-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone: is a heterocyclic compound that features a thienopyridine core structure

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-8-7-9(2)18-15-11(8)12(16)14(20-15)13(19)10-5-3-4-6-17-10/h3-7H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVYFEUXTMWJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone lies in its specific substitution pattern and the presence of both thienopyridine and pyridin-2-ylmethanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₆H₁₄N₂OS
Molecular Weight 282.36 g/mol
CAS Number 52505-58-5
Melting Point Not available
LogP 4.31

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. The compound has been shown to induce apoptosis in cancer cells while reducing the fraction of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis. For instance, treatment with this compound significantly decreased the viability of MDA-MB-231 cells, a widely studied TNBC model, by inducing metabolic shifts from lipid to glucose metabolism .

Inhibition of Key Pathways

The compound appears to exert its effects through several biochemical pathways:

  • Glycolysis and Gluconeogenesis: Metabolic profiling revealed that treatment altered key metabolites involved in energy metabolism, suggesting a shift in cellular energy production mechanisms .
  • Cell Cycle Regulation: It has been noted to influence cell cycle progression in cancer cells, contributing to reduced proliferation rates .

Study 1: Antiproliferative Effects

In a study published in the Journal of Medical Chemistry, the compound was evaluated for its antiproliferative effects on various cancer cell lines. The results indicated:

  • A significant reduction in cell viability at concentrations as low as 100 nM.
  • Induction of apoptosis was confirmed through annexin V staining and caspase activation assays .

Study 2: Metabolic Profiling

A comprehensive metabolic profiling study demonstrated that treatment with (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone led to:

  • Alterations in key metabolic pathways associated with cancer progression.
  • Identification of twenty-one metabolites that were significantly affected by the treatment, indicating a broad impact on cellular metabolism .

Potential Therapeutic Applications

Given its promising biological activity, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone may have several therapeutic applications:

  • Cancer Therapy: Its ability to target CSCs and induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Metabolic Disorders: The compound's influence on metabolic pathways could also be explored for potential applications in metabolic diseases.

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